
Bz-Arg-OEt.HCl
Overview
Description
Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is an amino acid derivative widely used in biochemical research. It serves as a substrate for various proteases, including trypsin, thrombin, and kallikreins. This compound is particularly valuable in enzymatic studies due to its ability to form stable intermediates and its reactivity with nucleophiles .
Mechanism of Action
- The compound serves as a substrate for determining the esterase activities of various proteases, including plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin. Additionally, it interacts with an acid carboxypeptidase from Aspergillus niger .
- In the specific case of Bz-Arg-OEt , the nucleophile Arg-NH₂ forms a peptide bond, releasing the dipeptide Bz-Arg-Arg-NH₂ (see reaction Scheme 1 below) :
Target of Action
Mode of Action
Bz-Arg-OEt+H₂O→Bz-Arg-Arg-NH₂+EtOH\text{Bz-Arg-OEt} + \text{H₂O} \rightarrow \text{Bz-Arg-Arg-NH₂} + \text{EtOH} Bz-Arg-OEt+H₂O→Bz-Arg-Arg-NH₂+EtOH
!Reaction Scheme 1
Biochemical Analysis
Biochemical Properties
Bz-Arg-OEt.HCl is a good substrate for determining the esterase activities of several enzymes such as plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin, as well as an acid carboxypeptidase from Aspergillus niger . It interacts with these enzymes in a way that allows for the determination of their esterase activities . For boar acrosin, a Km of 5 · 10⁻⁵ M was determined .
Cellular Effects
The cellular effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride are significant. It has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing 99% of the initial bacterial population after only 1 hour of contact . This reveals its potential use as an effective disinfectant .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to trypsin, forming an acyl intermediate which can be attacked by a nucleophile such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is formed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride have been observed over time. The compound has been used in peptide synthesis and hydrolysis reactions, with the resulting immobilizate being used over ten cycles with an activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with an activity retention of 87% in buffered aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bz-Arg-OEt.HCl can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving N-α-Benzoyl-L-arginine in anhydrous ethanol, followed by the addition of hydrochloric acid. The mixture is then refluxed for several hours to yield the ethyl ester hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bz-Arg-OEt.HCl undergoes various chemical reactions, including hydrolysis, amidation, and esterification. It is particularly reactive in the presence of nucleophiles, leading to the formation of peptide bonds .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous buffers, often catalyzed by enzymes like trypsin or papain.
Amidation: Typically performed with amines in the presence of a catalyst such as papain.
Esterification: Requires alcohols and acids under reflux conditions.
Major Products Formed:
Hydrolysis: Produces N-α-Benzoyl-L-arginine and ethanol.
Amidation: Forms N-α-Benzoyl-L-arginine amides.
Esterification: Yields various esters depending on the alcohol used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₂₂N₄O₃·HCl
- Molecular Weight : 342.82 g/mol
- CAS Number : 2645-08-1
- Solubility : Soluble in DMSO, ethanol, and water.
The structure of Bz-Arg-OEt.HCl allows it to act as a substrate for various proteolytic enzymes, making it valuable for enzymatic assays and peptide synthesis .
Enzymatic Applications
This compound is primarily utilized in the following enzymatic applications:
Enzyme Activity Assays
- Protease Substrate : It serves as a substrate for measuring the activity of several proteases, including trypsin, thrombin, and kallikreins. The compound's ability to form stable intermediates enhances its utility in enzyme kinetics studies .
- Esterase Activity Determination : this compound is used to determine esterase activities of enzymes such as plasmin and pancreatic kallikreins. The reaction mechanism involves the formation of an acyl-enzyme intermediate that can be attacked by nucleophiles .
Peptide Synthesis
- The compound acts as a building block in peptide synthesis. Its reactivity allows for the formation of peptide bonds in various synthetic pathways, enabling the production of complex peptides for research purposes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. In laboratory settings, it has demonstrated significant reduction in bacterial populations, achieving up to 99% reduction within one hour of exposure. This property suggests potential applications in developing antimicrobial agents.
Case Study 1: Enzyme Kinetics
A study conducted using this compound as a substrate for trypsin revealed its effectiveness in determining enzyme kinetics. The results indicated that varying concentrations of the substrate significantly influenced the rate of reaction, allowing researchers to calculate kinetic parameters such as and .
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing the antimicrobial properties of this compound, researchers treated bacterial cultures with different concentrations of the compound. The findings confirmed its efficacy against common pathogens, supporting further exploration for therapeutic applications .
Comparison with Similar Compounds
N-α-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA): Another substrate for proteases, used in colorimetric assays.
N-α-Benzoyl-L-arginine amide (Bz-Arg-NH2): Used in peptide synthesis and enzyme studies.
Uniqueness: Bz-Arg-OEt.HCl is unique due to its ethyl ester group, which makes it more soluble in organic solvents compared to other similar compounds. This property enhances its utility in various biochemical assays and synthetic applications .
Biological Activity
Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is a significant compound in biochemical research, particularly in the study of proteases and enzyme kinetics. This article explores its biological activity, including its enzymatic applications, antimicrobial properties, and potential in drug development.
- Chemical Formula : C₁₅H₂₂N₄O₃·HCl
- Molecular Weight : 342.8 g/mol
- CAS Number : 2645-08-1
This compound is a crystalline solid that is soluble in organic solvents such as ethanol and DMSO. Its structure allows it to act as a substrate for various proteolytic enzymes, making it valuable for enzymatic assays and peptide synthesis.
Enzymatic Applications
This compound serves as a substrate for several proteases, including:
- Trypsin
- Thrombin
- Kallikreins
Table 1: Enzyme Activity Assays Using this compound
Enzyme | Activity Measured | Reference |
---|---|---|
Trypsin | Hydrolysis rate | |
Thrombin | Substrate specificity | |
Kallikreins | Esterase activity |
The compound's ability to form stable intermediates with these enzymes facilitates the study of enzyme kinetics and mechanisms. For instance, this compound can form an acyl-enzyme intermediate with trypsin, which can subsequently be attacked by nucleophiles.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been reported to reduce bacterial populations by up to 99% within one hour of contact.
Table 2: Antimicrobial Activity of this compound
This antimicrobial property suggests its potential use in disinfectants and as a therapeutic agent in treating infections.
Case Studies and Research Findings
-
Enzymatic Hydrolysis :
- In laboratory settings, this compound has been utilized in peptide synthesis reactions, maintaining over 90% activity retention across multiple cycles.
- The compound's performance in hydrolysis reactions has also been documented, demonstrating consistent activity in buffered aqueous solutions.
- Biocatalytic Applications :
- Toxicity Studies :
The molecular mechanism underlying the biological activity of this compound involves its interaction with proteases to form acyl-enzyme intermediates. This process allows for the subsequent nucleophilic attack by water or other amino-containing compounds, facilitating peptide bond formation or hydrolysis.
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15816 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2645-08-1, 16706-37-9 | |
Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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